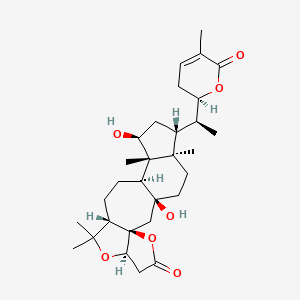
MicrandilactoneI
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Micrandilactone I is a highly oxygenated nortriterpenoid compound isolated from the plant Schisandra micrantha. This compound belongs to a unique class of nortriterpenoids known for their complex structures and significant biological activities. Micrandilactone I has garnered attention due to its potential therapeutic applications, particularly in the fields of antiviral and neuroprotective research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of micrandilactone I involves multiple steps, including the extraction of plant material, chromatographic separation, and structural elucidation using spectroscopic techniques. The leaves and stems of Schisandra micrantha are typically collected, dried, and powdered. The powdered material is then extracted using solvents such as acetone or methanol. The extract is subjected to column chromatography to isolate the desired compound.
Industrial Production Methods
Industrial production of micrandilactone I is not well-documented, as it is primarily obtained through natural extraction methods. advancements in synthetic organic chemistry may pave the way for more efficient production methods in the future.
化学反応の分析
Types of Reactions
Micrandilactone I undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different reduced forms of micrandilactone I.
科学的研究の応用
Chemistry: Its unique structure makes it a valuable compound for studying complex organic synthesis and reaction mechanisms.
Biology: Micrandilactone I has shown potential in modulating biological pathways, making it a subject of interest in cellular and molecular biology.
Medicine: Research has indicated that micrandilactone I possesses antiviral and neuroprotective properties, making it a promising candidate for therapeutic development.
Industry: While its industrial applications are still under exploration, micrandilactone I’s unique properties may lead to its use in developing new materials or pharmaceuticals.
作用機序
The mechanism of action of micrandilactone I involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the replication of certain viruses by interfering with viral enzymes and proteins. In neuroprotective research, micrandilactone I has been found to modulate signaling pathways involved in inflammation and cell survival, such as the STAT3 pathway.
類似化合物との比較
Micrandilactone I can be compared with other nortriterpenoids isolated from Schisandra species, such as micrandilactone C and wilsonianadilactones D-F. These compounds share similar structural features but differ in their specific biological activities and mechanisms of action. For instance:
Micrandilactone C: Exhibits potent anti-HIV activity and neuroprotective effects.
Wilsonianadilactones D-F: Show weak anti-HIV activity but possess unique structural characteristics.
Micrandilactone I stands out due to its specific combination of biological activities and structural complexity, making it a unique and valuable compound for further research and development.
特性
分子式 |
C30H44O7 |
|---|---|
分子量 |
516.7 g/mol |
IUPAC名 |
(1S,3R,7R,10S,13S,14S,15S,17R,18R)-1,15-dihydroxy-9,9,14,18-tetramethyl-17-[(1S)-1-[(2R)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-4,8-dioxapentacyclo[11.7.0.03,7.03,10.014,18]icosan-5-one |
InChI |
InChI=1S/C30H44O7/c1-16-7-8-19(35-25(16)33)17(2)18-13-22(31)28(6)21-10-9-20-26(3,4)36-23-14-24(32)37-30(20,23)15-29(21,34)12-11-27(18,28)5/h7,17-23,31,34H,8-15H2,1-6H3/t17-,18+,19+,20-,21-,22-,23+,27+,28+,29-,30+/m0/s1 |
InChIキー |
CYMHVXFVSAGVSP-KFLYRMETSA-N |
異性体SMILES |
CC1=CC[C@@H](OC1=O)[C@@H](C)[C@H]2C[C@@H]([C@@]3([C@@]2(CC[C@]4([C@H]3CC[C@@H]5[C@]6(C4)[C@@H](CC(=O)O6)OC5(C)C)O)C)C)O |
正規SMILES |
CC1=CCC(OC1=O)C(C)C2CC(C3(C2(CCC4(C3CCC5C(OC6C5(C4)OC(=O)C6)(C)C)O)C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


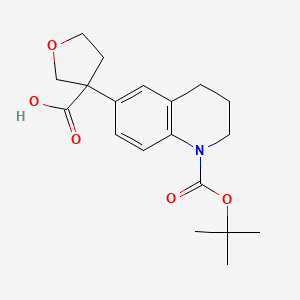
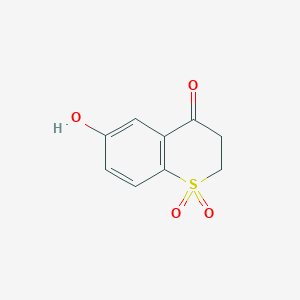
![4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine dihydrochloride](/img/structure/B13335404.png)
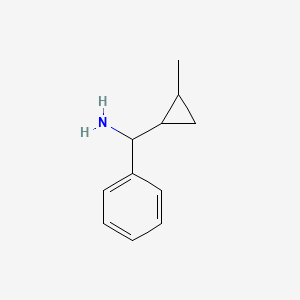

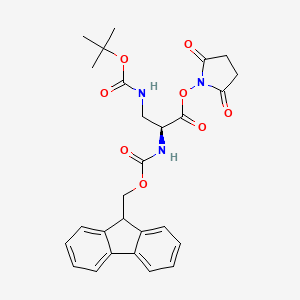
![2-[2-(Methylamino)pyrimidin-5-yl]ethan-1-ol](/img/structure/B13335427.png)
![2-{[4-(2-methylprop-2-en-1-yl)-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B13335435.png)
![tert-Butyl 8-amino-1-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B13335441.png)

![(1R,5R)-3-((Benzyloxy)carbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13335446.png)
![4-Methyl-4-azaspiro[2.5]octan-7-ol](/img/structure/B13335450.png)
![7-Ethyl-3-fluoro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-ol](/img/structure/B13335453.png)
![tert-Butyl 7-((R)-1-amino-2-methoxy-2-oxoethyl)-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B13335457.png)
